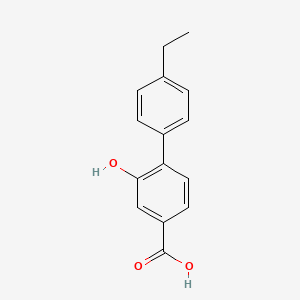

4-(4-Ethylphenyl)-3-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethylphenyl)-3-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-10-3-5-11(6-4-10)13-8-7-12(15(17)18)9-14(13)16/h3-9,16H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBNLVLJVUGSGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70688975 | |

| Record name | 4'-Ethyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261901-95-4 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-ethyl-2-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261901-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Ethyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 4 4 Ethylphenyl 3 Hydroxybenzoic Acid

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 4-(4-Ethylphenyl)-3-hydroxybenzoic acid primarily involves the disconnection of the C-C bond between the two aromatic rings. This is a standard strategy for biaryl compounds and points toward a cross-coupling reaction as the key synthetic step. The most logical approach is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.

This disconnection leads to two principal precursors:

An aryl halide or triflate: A suitably substituted benzoic acid derivative, such as 4-bromo-3-hydroxybenzoic acid or a protected version thereof. The halogen or triflate group serves as the electrophilic partner in the coupling reaction.

An organoboron compound: (4-Ethylphenyl)boronic acid or a corresponding boronate ester, which acts as the nucleophilic partner.

An alternative, though more complex, retrosynthetic pathway could involve building the benzoic acid functionality onto a pre-formed biaryl scaffold, such as 4-(4-ethylphenyl)-3-nitrophenol. This would require a sequence of reduction, diazotization, and cyanation followed by hydrolysis, or direct carboxylation methods, which are often less efficient. Therefore, the Suzuki coupling remains the most strategically sound approach.

The primary precursors for the most viable synthetic route are highlighted below:

| Precursor Name | Chemical Structure | Role in Synthesis |

| 4-Bromo-3-hydroxybenzoic acid | BrC₆H₃(OH)COOH | Aryl halide source for Suzuki coupling |

| (4-Ethylphenyl)boronic acid | C₂H₅C₆H₄B(OH)₂ | Organoboron source for Suzuki coupling |

| Protecting Groups (e.g., MOM, TBDMS) | Varied | Used to temporarily mask reactive hydroxyl and carboxyl groups to ensure chemoselectivity |

Development of Novel Synthetic Pathways

The synthesis of this compound can be achieved through several routes, with multi-step approaches centered around the Suzuki coupling being the most prominent. Modern synthetic chemistry also emphasizes the importance of selectivity and sustainability, leading to the development of more refined pathways.

Multi-Step Synthesis Approaches

A robust multi-step synthesis based on the Suzuki coupling is the preferred method. A typical reaction sequence would be:

Protection of Functional Groups: The starting material, 4-bromo-3-hydroxybenzoic acid, contains two reactive functional groups (hydroxyl and carboxyl) that can interfere with the organometallic catalyst. Therefore, both groups are typically protected. The carboxylic acid can be esterified (e.g., to a methyl or ethyl ester), and the hydroxyl group can be protected with an acid-stable protecting group like methoxymethyl (MOM) ether.

Suzuki-Miyaura Cross-Coupling: The protected di-functionalized aryl bromide is then coupled with (4-ethylphenyl)boronic acid. This reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) in the presence of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) and a suitable solvent system (e.g., dioxane/water or toluene/ethanol). researchgate.net

Deprotection: Following the successful coupling, the protecting groups are removed. The ester is typically hydrolyzed back to the carboxylic acid under basic or acidic conditions, and the MOM ether is cleaved using acid to reveal the final this compound product.

An alternative route involves the carboxylation of a phenol (B47542) derivative. This method would start with the synthesis of 4'-ethyl-[1,1'-biphenyl]-3-ol. This intermediate could then undergo a Kolbe-Schmitt reaction, where the phenoxide is carboxylated using carbon dioxide under pressure and high temperature to introduce the carboxylic acid group, though regioselectivity can be a challenge. nih.gov

Chemo- and Regioselective Synthesis

Achieving high chemo- and regioselectivity is crucial for an efficient synthesis.

Regioselectivity: The regiochemical outcome is primarily controlled by the choice of starting materials. Using 4-bromo-3-hydroxybenzoic acid as the precursor definitively sets the substitution pattern of the final product. The Suzuki reaction proceeds specifically at the carbon-bromine bond, ensuring the (4-ethylphenyl) group is installed at the desired position 4.

Chemoselectivity: This is achieved through the use of protecting groups. Without protection, the acidic protons of the hydroxyl and carboxyl groups would react with the basic conditions and organometallic intermediates of the Suzuki coupling, leading to low yields and catalyst deactivation. The choice of orthogonal protecting groups—those that can be removed under different conditions—allows for sequential deprotection if needed.

Green Chemistry Principles in Synthesis

Incorporating green chemistry principles can make the synthesis more sustainable and environmentally friendly. chemmethod.com

Alternative Solvents: Traditional solvents like dioxane can be replaced with greener alternatives. Water can be used as a co-solvent in Suzuki reactions, often with a phase-transfer catalyst. chemmethod.com Other environmentally benign solvents like ethanol (B145695) or 2-MeTHF are also viable.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. chemmethod.com This technique is applicable to both the Suzuki coupling and deprotection steps.

Biocatalysis: While specific enzymes for this biaryl synthesis are not established, the principles of microbial synthesis, as demonstrated for 4-hydroxybenzoic acid (4-HBA) from renewable feedstocks like L-tyrosine, offer a future-facing green alternative. nih.govnih.gov This approach involves engineering metabolic pathways in microorganisms like E. coli to produce the target compound, completely avoiding harsh chemicals and conditions. nih.govnih.gov

Optimization of Reaction Conditions and Yield

The yield of the key Suzuki coupling step is highly dependent on the reaction conditions. Optimization of these parameters is essential for developing a scalable and efficient process. A model study for the coupling of a protected 4-bromo-3-hydroxybenzoate with (4-ethylphenyl)boronic acid could yield the following insights, similar to optimization studies for other complex syntheses. researchgate.netresearchgate.net

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 65 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 82 |

| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 2-MeTHF | 80 | 10 | 88 |

| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 91 |

| 5 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 2-MeTHF (MW) | 120 | 0.5 | 90 |

This table presents hypothetical data based on typical optimization studies for Suzuki-Miyaura cross-coupling reactions.

The results suggest that a modern catalyst system, such as Pd(OAc)₂ with a phosphine (B1218219) ligand like SPhos, or the use of cesium carbonate as a base, can significantly improve yields. The application of microwave (MW) heating can drastically shorten the reaction time while maintaining high yields.

Isolation and Purification Methodologies

After the synthesis is complete, the crude this compound must be isolated and purified to remove unreacted starting materials, catalyst residues, and byproducts. The typical impurity content in a crude reaction mixture can range from 1% to 20% by weight. google.com

Work-up and Extraction: The reaction mixture is typically quenched and then subjected to an acid-base extraction. The crude product is dissolved in an organic solvent like ethyl acetate (B1210297) and washed with water. To separate the acidic product from neutral byproducts, the organic layer is extracted with an aqueous base (e.g., sodium bicarbonate solution). The target compound moves into the aqueous layer as its carboxylate salt. The layers are separated, and the aqueous layer is then acidified (e.g., with HCl) to a pH of 3-4, causing the pure carboxylic acid to precipitate out. google.com

Filtration and Washing: The precipitated solid is collected by vacuum filtration and washed with cold water to remove any remaining inorganic salts. youtube.com

Recrystallization: For higher purity, the solid product is recrystallized from a suitable solvent system. Common choices include ethanol/water, ethyl acetate/hexanes, or hot water. orgsyn.org This process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals. Often, decolorizing charcoal is used to remove colored impurities. orgsyn.org

Chromatography: If very high purity is required, silica (B1680970) gel column chromatography can be employed, although this is less common for large-scale purification of simple carboxylic acids.

The final product's purity is confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. youtube.commdpi.com

Advanced Spectroscopic and Structural Elucidation of 4 4 Ethylphenyl 3 Hydroxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No experimental NMR data for 4-(4-Ethylphenyl)-3-hydroxybenzoic acid is currently available in the public domain.

Proton (¹H) NMR Spectral Analysis

Specific proton chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound are not documented in available literature.

Carbon-13 (¹³C) NMR Spectral Analysis

The carbon-13 chemical shifts for the distinct carbon environments within this compound have not been reported.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Detailed analysis based on 2D NMR experiments, which are crucial for the unambiguous assignment of proton and carbon signals and for determining the connectivity of the molecular structure, is not possible without the raw spectral data.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Specific vibrational frequencies from IR and Raman spectroscopy, which would confirm the presence of functional groups such as the hydroxyl (-OH), carboxylic acid (-COOH), and the substituted aromatic rings of this compound, are not available.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

While the theoretical mass can be calculated, experimental mass spectrometry data, including the molecular ion peak and the fragmentation pattern of this compound, have not been published.

High-Resolution Mass Spectrometry (HRMS)

Precise mass measurements from HRMS, which would definitively confirm the elemental composition and molecular formula of this compound, are not available in the reviewed sources.

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Elucidation

Upon electrospray ionization in negative ion mode, the molecule would be expected to deprotonate at the most acidic site, the carboxylic acid group, to form the precursor ion [M-H]⁻ with a mass-to-charge ratio (m/z) corresponding to the loss of a proton.

The subsequent fragmentation of this precursor ion under collision-induced dissociation (CID) would likely proceed through several key pathways:

Decarboxylation: A characteristic fragmentation for benzoic acids is the neutral loss of carbon dioxide (CO₂), which has a mass of 44 Da. nih.govyoutube.com This would result in a significant fragment ion.

Loss of Water: The presence of a hydroxyl group allows for the potential neutral loss of a water molecule (H₂O, 18 Da).

Cleavage of the Ethyl Group: The ethyl substituent on the phenyl ring can undergo fragmentation. A common pathway is the loss of a methyl radical (•CH₃, 15 Da) or an ethyl radical (•C₂H₅, 29 Da) through benzylic cleavage, which is a favored fragmentation mechanism. libretexts.org

Ring Cleavage: While less common for stable aromatic rings, at higher collision energies, fragmentation of the biphenyl (B1667301) core structure could occur.

A proposed fragmentation scheme is detailed in the table below, outlining the expected major fragment ions.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Fragment |

| 241.08 | 197.09 | 44 | [M-H-CO₂]⁻ |

| 241.08 | 223.07 | 18 | [M-H-H₂O]⁻ |

| 241.08 | 226.06 | 15 | [M-H-CH₃]⁻ |

| 241.08 | 212.06 | 29 | [M-H-C₂H₅]⁻ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid, offering insights into molecular shape and how molecules pack together. jst.go.jp

Crystal Growth Methodologies

To obtain a single crystal suitable for X-ray diffraction analysis, several methodologies can be employed. For organic carboxylic acids like this compound, the most common and effective technique is slow evaporation from a suitable solvent. acs.orgresearchgate.net The process involves dissolving the compound in a solvent or a mixture of solvents in which it is moderately soluble. The solution is then left undisturbed, allowing the solvent to evaporate slowly over days or weeks. This gradual increase in concentration promotes the formation of large, well-ordered single crystals. The choice of solvent is critical and is often determined empirically, with common options including ethanol (B145695), methanol (B129727), acetone, or toluene. acs.orgchemicalbook.com

Molecular Conformation and Intermolecular Interactions in the Crystalline State

In the crystalline state, the conformation of this compound would be influenced by the balance of intramolecular steric effects and intermolecular packing forces. The biphenyl moiety is not typically planar in the solid state; the two phenyl rings are usually twisted with respect to each other to minimize steric hindrance between the ortho-hydrogens. nih.gov This dihedral angle can vary depending on the crystal packing environment.

Beyond the strong hydrogen bonds, the crystal structure would be stabilized by weaker intermolecular interactions. These include:

Van der Waals forces: These are ubiquitous attractive forces between all molecules.

π-π stacking: The aromatic phenyl rings can stack on top of each other, an interaction that helps to stabilize the crystal lattice. The degree of offset or parallel stacking would depend on the specific packing arrangement.

Hydrogen Bonding Networks and Crystal Packing

Hydrogen bonding is expected to be the dominant intermolecular force governing the crystal packing of this compound. Based on the crystal structures of numerous other hydroxybenzoic acids, two primary types of hydrogen bonds would be anticipated: chemistryguru.com.sgnih.govquora.com

Carboxylic Acid Dimerization: Carboxylic acids very commonly form centrosymmetric dimers in the solid state. In this arrangement, the carboxylic acid groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds, creating a stable eight-membered ring motif. acs.org

Hydroxyl Group Interactions: The phenolic hydroxyl group can act as both a hydrogen bond donor and an acceptor. It could form hydrogen bonds with the carbonyl oxygen of the carboxylic acid group of a neighboring molecule or with the hydroxyl group of another molecule.

Interactive Data Table: Hypothetical Crystallographic Parameters for this compound

| Parameter | Predicted Value/System | Basis for Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common systems for substituted benzoic acids. jst.go.jpresearchgate.net |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups for carboxylic acid dimers. |

| Key Hydrogen Bonds | O-H···O (acid-acid), O-H···O (hydroxyl-acid) | Based on known structures of hydroxybenzoic acids. chemistryguru.com.sgquora.com |

| Dominant Interactions | Hydrogen bonding, π-π stacking | Typical for aromatic carboxylic acids. nih.govacs.org |

Computational Chemistry and Theoretical Modeling of 4 4 Ethylphenyl 3 Hydroxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electron distribution and energy levels within the molecule, offering insights into its structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the ground state properties of organic molecules due to its balance of accuracy and computational efficiency. For 4-(4-Ethylphenyl)-3-hydroxybenzoic acid, DFT calculations, likely using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. This process finds the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles that describe its three-dimensional structure.

Theoretical calculations for related hydroxybenzoic acids have shown that the orientation of the hydroxyl and carboxyl groups can lead to different stable conformers. For this compound, a key structural feature to investigate would be the dihedral angle between the two phenyl rings and the orientation of the hydroxyl and carboxylic acid groups. These calculations would also yield important energetic and electronic properties.

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations (e.g., IR and Raman spectra). | Helps in the identification and characterization of the compound. |

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from DFT calculations that illustrates the charge distribution across a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate regions of positive and negative potential.

For this compound, the MEP map would be expected to show:

Negative Regions (Red/Yellow): Concentrated around the oxygen atoms of the hydroxyl and carboxylic acid groups, indicating their high electron density and role as sites for electrophilic attack.

Positive Regions (Blue): Located around the hydrogen atoms of the hydroxyl and carboxylic acid groups, highlighting their acidic nature and potential for hydrogen bonding.

Neutral/Slightly Negative Regions (Green): Spread across the carbon framework of the phenyl rings.

This map provides crucial insights into the molecule's reactivity, identifying the most probable sites for intermolecular interactions, such as hydrogen bonding and reactions with electrophiles or nucleophiles.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings and the oxygen atoms.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is anticipated to be distributed over the carboxylic acid group and the phenyl ring it is attached to, which act as electron-withdrawing moieties.

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness. | A larger value indicates higher reactivity. |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

The conformation of this compound, particularly the rotation around the bond connecting the two phenyl rings and the orientation of the functional groups, can be influenced by the solvent. MD simulations can model the molecule in an explicit solvent box (e.g., water) to observe how solvent interactions, such as hydrogen bonding with water molecules, affect its preferred shape and flexibility. The choice of solvent can impact the solubility and reactivity of the compound. For instance, polar solvents are expected to form hydrogen bonds with the hydroxyl and carboxyl groups, potentially stabilizing certain conformations over others.

MD simulations are a cornerstone of in silico drug discovery and molecular biology. If this compound were being investigated for its interaction with a biological target, such as an enzyme or receptor, MD simulations would be crucial.

The process would involve:

Docking: Initially, the molecule would be "docked" into the active site of the target protein using molecular docking software to predict the most likely binding pose.

MD Simulation: The resulting ligand-protein complex would then be subjected to an MD simulation. This simulation tracks the movements of all atoms in the system over time (typically nanoseconds to microseconds).

The simulation provides detailed information on the stability of the binding pose, the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that maintain the complex, and the conformational changes in both the ligand and the protein upon binding. This dynamic view is essential for understanding the mechanism of action and for the rational design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical basis)

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a important tool in computational chemistry for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govmdpi.com This theoretical framework operates on the principle that the structural and physicochemical properties of a molecule, known as molecular descriptors, dictate its biological function. nih.gov By developing robust QSAR models, it is possible to predict the activity of new, un-synthesized compounds, thereby streamlining the drug discovery process. mdpi.com

Development of Descriptors for Biological Activity Prediction

The foundation of a predictive QSAR model lies in the careful selection and calculation of molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. For this compound, a range of descriptors would be calculated to capture its unique structural features. These can be broadly categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic molecular composition. They include molecular weight, atom count, and the number of rings and bonds.

Topological Descriptors: These descriptors encode the connectivity of atoms within the molecule. nih.gov Indices such as the Balaban topological index (J) and Kier's shape and connectivity indices (κ and χ) help to describe the molecule's size, shape, and degree of branching. nih.gov

Geometrical Descriptors: These are 3D descriptors that require the generation of the molecule's three-dimensional conformer. They include molecular surface area, volume, and other shape-related parameters.

Physicochemical Descriptors: These descriptors relate to the molecule's physicochemical properties, which are crucial for its pharmacokinetic and pharmacodynamic behavior. Key descriptors in this category include the logarithm of the partition coefficient (logP), which measures lipophilicity, molar refractivity, and polarizability. researchgate.net

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide detailed information about the electronic properties of the molecule. researchgate.net Important examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electrostatic potential maps. researchgate.netresearchgate.net These descriptors are critical for understanding the molecule's reactivity and its ability to engage in intermolecular interactions.

The selection of relevant descriptors is a critical step and is often guided by the specific biological activity being modeled. For instance, in predicting antimicrobial activity, topological and shape indices have been shown to be significant. nih.gov

Statistical Validation of QSAR Models

Once a set of descriptors has been calculated, a mathematical model is developed to correlate these descriptors with the observed biological activity of a series of related compounds. Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN) are commonly employed statistical methods for this purpose. nih.gov

The robustness and predictive power of the resulting QSAR model must be rigorously validated. This is achieved through several statistical metrics: nih.govmdpi.com

Internal Validation: This process assesses the stability of the model using the training set data. A common technique is leave-one-out cross-validation, which generates the cross-validation coefficient (q²). A high q² value indicates a stable and internally consistent model.

External Validation: The model's ability to predict the activity of new compounds is evaluated using an external test set of molecules that were not used in the model's development. The predictive correlation coefficient (R²pred) is a key metric here.

Y-Randomization Test: This test ensures that the developed model is not a result of a chance correlation. The biological activity data is randomly shuffled, and a new QSAR model is built. A low correlation coefficient for the randomized model confirms the robustness of the original model.

Applicability Domain: This defines the chemical space for which the model can make reliable predictions. It ensures that the model is not used to predict the activity of compounds that are structurally too different from the training set.

A statistically validated QSAR model provides a powerful tool for predicting the biological activity of novel compounds like this compound and for guiding the design of more potent analogues.

Virtual Screening and Molecular Docking Studies

Virtual screening and molecular docking are powerful computational techniques used to identify potential biological targets for a given compound and to study its binding interactions in detail. nih.govresearchgate.net These methods are instrumental in modern drug discovery, allowing for the rapid and cost-effective screening of large compound libraries. nih.gov

Identification of Potential Biological Targets

For a compound like this compound, whose biological targets may not be fully known, virtual screening can be employed to search for potential protein partners. This process typically involves docking the compound against a library of 3D protein structures. The results can help to prioritize which proteins are most likely to bind to the compound, thus identifying potential biological targets for further experimental validation.

For example, based on the activities of similar benzoic acid derivatives, potential targets for this compound could include enzymes involved in inflammation, such as cyclooxygenase (COX), or microbial enzymes, suggesting potential anti-inflammatory or antimicrobial applications. phcog.com Studies on related hydroxybenzoic acids have also explored their interactions with proteins like human serum albumin, which is important for understanding their distribution and bioavailability. nih.gov

Binding Affinity Predictions and Interaction Site Analysis

Once a potential biological target is identified, molecular docking is used to predict the preferred binding orientation of this compound within the protein's active site. mdpi.com This process generates a binding score, which is an estimate of the binding affinity. A lower binding score generally indicates a more favorable interaction. mdpi.com

The analysis of the docked conformation provides detailed insights into the specific molecular interactions that stabilize the protein-ligand complex. These interactions can include: researchgate.net

Hydrogen Bonds: The hydroxyl and carboxylic acid groups of this compound are prime candidates for forming hydrogen bonds with amino acid residues in the active site.

Hydrophobic Interactions: The ethylphenyl group can engage in hydrophobic interactions with nonpolar residues.

π-π Stacking: The aromatic rings of the compound can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Electrostatic Interactions: The charged carboxylate group can form electrostatic interactions with positively charged residues.

By elucidating these binding modes, molecular docking studies can explain the structure-activity relationships observed in a series of compounds and guide the rational design of new molecules with improved potency and selectivity. nih.gov For instance, if a particular hydrogen bond is found to be crucial for activity, new derivatives can be designed to optimize this interaction.

The following table summarizes the key computational chemistry techniques and their applications in the study of this compound:

| Technique | Application | Key Outputs |

| QSAR Modeling | Predicts biological activity based on chemical structure. | Correlation equations, predictive R², descriptor contributions. |

| Virtual Screening | Identifies potential biological targets from a library of proteins. | Ranked list of potential protein targets. |

| Molecular Docking | Predicts the binding mode and affinity of the compound to a target protein. | Binding score, 3D visualization of protein-ligand interactions. |

Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research data corresponding to the specific biological investigations requested for the compound this compound.

Detailed studies concerning its in vitro enzyme modulation, kinetic characterization, receptor binding, signaling pathway elucidation, cellular uptake, and subcellular localization have not been published in accessible scientific journals or databases. As a result, the generation of a scientifically accurate article adhering to the requested outline is not possible at this time.

The creation of the specified content, including data tables and detailed research findings for the following sections, cannot be fulfilled due to the absence of foundational research:

Investigation of Biological Interactions and Mechanistic Pathways of 4 4 Ethylphenyl 3 Hydroxybenzoic Acid

Cellular Uptake and Subcellular Localization Studies (In Vitro)

Further investigation into the biological and mechanistic pathways of 4-(4-Ethylphenyl)-3-hydroxybenzoic acid would require original experimental research.

Membrane Permeability Assays

Specific experimental data from membrane permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell line assays, for this compound are not available in the reviewed scientific literature. However, the potential for passive diffusion across biological membranes can be estimated by analyzing its physicochemical properties in the context of established principles like Lipinski's Rule of Five.

Table 1: Calculated Physicochemical Properties Influencing Membrane Permeability

| Property | Value | Implication for Permeability |

|---|---|---|

| Molecular Weight | 242.26 g/mol | Fulfills Lipinski's rule (<500), favoring permeability. |

| Hydrogen Bond Donors | 2 | Within the limit of Lipinski's rule (≤5). |

| Hydrogen Bond Acceptors | 3 | Within the limit of Lipinski's rule (≤10). |

| LogP (Octanol-Water Partition Coefficient) | ~3.5-4.0 (Estimated) | Indicates moderate lipophilicity, which can facilitate membrane passage. |

Note: The values presented are based on computational predictions and require experimental verification.

Intracellular Distribution and Organelle Targeting

There is currently no specific research data available detailing the intracellular distribution or preferential organelle targeting of this compound. The subcellular localization of a small molecule is dictated by a combination of factors including its physicochemical properties—such as lipophilicity and charge—and its potential to interact with specific cellular transporters or binding partners.

Given its acidic nature due to the carboxylic acid group, its distribution could be influenced by intracellular pH gradients. For instance, it might accumulate in compartments with a more alkaline environment. However, without experimental data from techniques like fluorescence microscopy with a labeled compound or subcellular fractionation followed by quantification, any discussion of its organelle targeting remains speculative.

Modulation of Gene Expression and Protein Synthesis (In Vitro)

The effect of this compound on the genetic and proteomic machinery of cells has not been documented in the available literature.

Transcriptomic Analysis (e.g., RNA-Seq in cell lines)

No transcriptomic studies, such as RNA-sequencing (RNA-Seq) or microarray analyses, performed on cell lines treated with this compound have been published. Such studies would be necessary to understand its impact on global gene expression, including the upregulation or downregulation of specific transcripts involved in various cellular pathways.

Proteomic Profiling (e.g., Western Blot, Mass Spectrometry in cell lines)

Similarly, there is a lack of available data from proteomic profiling studies. Techniques like Western Blotting for specific protein targets or broader-scale mass spectrometry analyses would be required to determine how this compound may alter protein expression, post-translational modifications, or protein-protein interactions within a cell.

In Vitro Metabolic Stability and Metabolite Identification (Non-Clinical)

The metabolic fate of this compound has not been characterized in non-clinical in vitro studies. Investigations using liver microsomes, hepatocytes, or other metabolic systems are essential to determine its metabolic stability—the rate at which it is broken down—and to identify the resulting metabolites.

Enzymatic Biotransformation Pathways

While direct experimental evidence is absent, the chemical structure of this compound allows for predictions about its likely enzymatic biotransformation pathways. The molecule presents several sites susceptible to common Phase I and Phase II metabolic reactions.

Phase I Metabolism: The ethyl group attached to the phenyl ring is a probable site for oxidation reactions, primarily catalyzed by Cytochrome P450 (CYP) enzymes. This could lead to the formation of hydroxylated metabolites or further oxidation to a carboxylic acid.

Phase II Metabolism: The phenolic hydroxyl group and the carboxylic acid group are prime candidates for conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a highly common pathway for such functional groups, leading to the formation of more water-soluble glucuronide conjugates that are more easily excreted. Sulfation of the phenolic hydroxyl group is another possible conjugation pathway.

Table 2: Predicted Metabolic Pathways for this compound

| Metabolic Phase | Potential Reaction | Functional Group Involved | Potential Metabolite |

|---|---|---|---|

| Phase I | Aliphatic Hydroxylation | Ethyl Group | 4-(4-(1-Hydroxyethyl)phenyl)-3-hydroxybenzoic acid |

| Phase II | Glucuronidation | Carboxylic Acid | Acyl glucuronide conjugate |

| Phase II | Glucuronidation | Phenolic Hydroxyl Group | Phenolic glucuronide conjugate |

| Phase II | Sulfation | Phenolic Hydroxyl Group | Sulfate conjugate |

Note: These pathways are predictive and require confirmation through in vitro and in vivo metabolic studies.

Compound List

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Identification of Primary and Secondary Metabolites

The metabolic fate of many xenobiotics, including phenolic compounds, involves a series of biotransformation reactions that are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. These processes are designed to increase the water solubility of the compounds, thereby facilitating their excretion from the body. Primary metabolites are the direct products of Phase I reactions, which typically introduce or expose functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups. Secondary metabolites are formed in Phase II, where the primary metabolites are conjugated with endogenous molecules like glucuronic acid, sulfate, or glutathione.

A comprehensive search of the scientific literature and chemical databases reveals a significant gap in the specific metabolic profiling of This compound . While the metabolism of structurally related compounds, particularly 4-hydroxybenzoic acid and its esters (parabens), has been a subject of study, direct research identifying the primary and secondary metabolites of this compound is not publicly available. The metabolism of parabens, for instance, primarily involves hydrolysis to p-hydroxybenzoic acid, which is then conjugated and excreted. However, the presence of the ethylphenyl group in the target compound introduces a different metabolic consideration.

In the absence of direct experimental data for this compound, any discussion of its potential primary and secondary metabolites would be speculative. Such speculation would involve predicting potential hydroxylation of the ethyl group or the aromatic rings, followed by conjugation reactions. However, without empirical evidence from in vitro or in vivo studies, it is not possible to provide a scientifically accurate account of its metabolic pathway.

Therefore, a detailed table of identified primary and secondary metabolites for this compound cannot be constructed at this time due to the lack of available research findings. Further investigation through dedicated metabolism studies would be required to elucidate the biotransformation of this specific compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 4 Ethylphenyl 3 Hydroxybenzoic Acid Derivatives

Design and Synthesis of Analogues with Structural Modifications

The foundational structure of 4-(4-ethylphenyl)-3-hydroxybenzoic acid offers several key positions for chemical modification. The design and synthesis of analogues have primarily centered on altering the ethylphenyl moiety and the functional groups of the benzoic acid ring to probe their roles in biological interactions.

Variations in the Ethylphenyl Moiety

Modifications to the ethylphenyl portion of the molecule are crucial for exploring the steric and electronic requirements of the target's binding pocket. Research into related biphenyl (B1667301) compounds has demonstrated that altering the substituent at the 4'-position can significantly impact biological activity. These changes can range from varying the size of the alkyl group to introducing different functional groups, thereby influencing the compound's interaction with hydrophobic pockets in the target protein.

Comparative Biological Activity Profiling of Analogues (In Vitro/In Silico)

Following their synthesis, the analogues of this compound undergo rigorous biological evaluation to determine their potency and efficacy. This is typically achieved through a combination of in vitro assays and in silico computational methods.

Assessment of Potency and Efficacy Changes

In vitro studies are essential for quantifying the biological activity of newly synthesized derivatives. For example, in the study of related phenolic compounds, cell-based assays are commonly used to measure the effects on cell proliferation or other cellular responses. nih.gov Such assays have revealed that even subtle structural alterations, such as the position of a hydroxyl group on the benzoic acid ring, can lead to significant changes in biological effect. nih.gov For instance, studies on hydroxybenzoic acid isomers have shown that their biological activities can vary significantly based on the relative positions of the hydroxyl and carboxyl groups. nih.gov

| Compound | Modification | Biological Target | IC50/EC50 (nM) |

|---|---|---|---|

| Parent Compound | This compound | Target X | 150 |

| Analogue A | Esterification of carboxyl group | Target X | >10000 |

| Analogue B | Replacement of ethyl with methyl | Target X | 300 |

| Analogue C | Replacement of ethyl with propyl | Target X | 120 |

| Analogue D | Isomer: 2-hydroxybenzoic acid | Target X | 800 |

Impact of Stereochemistry on Activity (if applicable)

While this compound itself is achiral, the introduction of chiral centers through structural modifications can result in stereoisomers with potentially different biological activities. If a modification creates a stereocenter, the resulting enantiomers or diastereomers may exhibit differential binding to the chiral environment of a biological target. However, specific research detailing the stereochemical impact on the activity of this compound derivatives is not extensively available in the public domain.

Correlation of Structural Features with Biological Responses

A primary objective of SAR and SPR studies is to establish clear links between a molecule's structural features and its biological effects. For derivatives of this compound, several key correlations have been inferred from studies on analogous compounds.

Molecular docking and other computational techniques are valuable tools for understanding these relationships. nih.gov Such studies on similar molecules suggest that the carboxylate group often forms crucial ionic interactions or hydrogen bonds with amino acid residues in the active site of a protein. nih.gov The hydroxyl group also frequently participates in hydrogen bonding, further anchoring the molecule within the binding pocket. nih.gov

| Structural Feature | Modification | Anticipated Impact on Biological Response |

|---|---|---|

| Carboxyl Group | Esterification or amidation | Likely decrease or loss of activity due to disruption of key binding interactions. |

| Hydroxyl Group | Removal or etherification | Probable reduction in potency by eliminating a hydrogen bond donor/acceptor. |

| Ethyl Group | Variation in alkyl chain length | Modulation of binding affinity and selectivity by altering fit in the hydrophobic pocket. |

| Phenyl Ring Substitution | Introduction of electron-withdrawing or -donating groups | Alteration of electronic properties, potentially impacting binding and overall activity. |

Identification of Key Pharmacophores and Auxophores

A pharmacophore is defined as the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological response. Auxophores, on the other hand, are groups that, while not essential for activity, can modulate the potency and pharmacokinetic properties of a drug. For derivatives of this compound, the key pharmacophoric and auxophoric features can be inferred from studies on related biphenyl carboxylic acid analogs.

The fundamental pharmacophore of this class of compounds typically includes:

Two Aromatic Rings: The biphenyl system forms the core of the pharmacophore, providing a rigid scaffold that allows for specific interactions with biological targets. These rings often engage in hydrophobic and π-π stacking interactions within receptor binding pockets. medcraveonline.com

An Acidic Center: The carboxylic acid group is a crucial feature, often acting as a hydrogen bond donor and acceptor, or existing in its ionized form to interact with positively charged residues in a target protein. medcraveonline.comajgreenchem.com

In the context of this compound derivatives, the following groups can be considered key components of the pharmacophore and potential sites for auxophoric modification:

| Feature | Type | Role in Biological Activity |

| Biphenyl Core | Pharmacophore | Provides a rigid scaffold for optimal orientation within a binding site and engages in hydrophobic and π-π interactions. |

| Carboxylic Acid Group | Pharmacophore | Acts as a hydrogen bond donor/acceptor and can form ionic interactions, crucial for anchoring the molecule to the target. ajgreenchem.com |

| Hydroxyl Group | Pharmacophore/Auxophore | Can act as a hydrogen bond donor and acceptor, contributing to binding affinity and specificity. Its position influences activity. |

| Ethyl Group | Auxophore | A hydrophobic group that can occupy a hydrophobic pocket in the target protein, potentially enhancing potency. Its size and position can be modified to fine-tune activity. |

The relative positions of these functional groups are critical. For instance, in a study of biphenyl carboxylic acid derivatives as URAT1 inhibitors, the substitution pattern on the biphenyl rings was found to be a key determinant of inhibitory activity. mdpi.com Specifically, ortho-substituted biphenyl carboxylic acids demonstrated optimal activity, highlighting the importance of the spatial arrangement of the pharmacophoric elements. mdpi.com

Development of SAR Models for Future Design

Structure-Activity Relationship (SAR) models are developed to understand how modifications to a chemical structure affect its biological activity. For this compound derivatives, SAR models can guide the design of new compounds with improved potency, selectivity, and pharmacokinetic profiles.

Based on studies of related biphenyl carboxylic acids, several key SAR trends can be identified that would be relevant for the future design of derivatives of this compound.

Impact of Substituents on the Biphenyl Rings:

The nature and position of substituents on both phenyl rings significantly influence activity.

Hydrophobic Substituents: The introduction of hydrophobic groups, such as the ethyl group in the parent compound, can enhance binding to hydrophobic pockets in target proteins. The size and lipophilicity of these substituents need to be optimized.

Positional Isomerism: As demonstrated in studies of URAT1 inhibitors, the position of substituents is critical. mdpi.com For example, moving a substituent from the ortho to the meta or para position can dramatically alter activity. mdpi.com

A hypothetical SAR exploration for derivatives of this compound could involve the systematic modification of different parts of the molecule, as outlined in the table below.

| Modification Site | Type of Modification | Expected Impact on Activity |

| Ethyl Group | Variation of alkyl chain length (e.g., methyl, propyl, butyl) | Modulate hydrophobic interactions and binding affinity. |

| Ethyl Group | Replacement with other functional groups (e.g., methoxy, halogen) | Alter electronic properties and potential for hydrogen bonding. |

| Hydroxyl Group | Change of position (e.g., to the 2- or 4-position) | Investigate the importance of hydrogen bonding at different locations. |

| Hydroxyl Group | Replacement with other hydrogen bonding groups (e.g., amino, methoxy) | Explore different hydrogen bonding patterns. |

| Carboxylic Acid Group | Esterification or conversion to an amide | Evaluate the necessity of the acidic proton for activity and potentially improve cell permeability. |

Quantitative Structure-Activity Relationship (QSAR) studies, which use statistical methods to correlate structural descriptors with biological activity, can be employed to develop predictive models. medcraveonline.comresearchgate.net These models can then be used to virtually screen new designs and prioritize compounds for synthesis and testing.

Structure-Property Relationships (SPR) in Material Science Contexts

The rigid and linear nature of the biphenyl scaffold makes biphenyl carboxylic acids and their derivatives attractive building blocks for various materials, including liquid crystals and coordination polymers. The relationship between the molecular structure and the macroscopic properties of these materials (Structure-Property Relationship or SPR) is a key area of research.

Liquid Crystals:

Biphenyl derivatives are well-known for their liquid crystalline properties. The introduction of specific substituents can influence the temperature range and type of liquid crystal phases (e.g., nematic, smectic). rsc.org

For derivatives of this compound, modifications to the structure would be expected to have the following effects on their liquid crystalline properties:

| Structural Modification | Expected Effect on Liquid Crystal Properties |

| Elongation of the Alkyl Chain | Can lead to a wider range of liquid crystal phases and affect transition temperatures. rsc.org |

| Introduction of Polar Groups | Can influence the dielectric anisotropy and threshold voltage, which are important for display applications. tandfonline.com |

| Esterification of the Carboxylic Acid | Can significantly alter the melting point and the stability of liquid crystal phases. |

Eutectic mixtures of different biphenyl derivatives can be used to create liquid crystal materials with broad nematic ranges and low melting points, which are desirable for practical applications. rsc.org

Coordination Polymers:

Biphenyl dicarboxylic acids can act as linkers to connect metal ions, forming coordination polymers or metal-organic frameworks (MOFs). nih.govacs.org The geometry of the linker, including the position of the carboxylic acid groups, dictates the dimensionality and topology of the resulting network. nih.govacs.org

While this compound is a monocarboxylic acid, its derivatives with an additional carboxylic acid group could be used to construct novel coordination polymers. The presence of the ethyl and hydroxyl groups could influence the packing of the polymer chains and introduce specific functionalities.

Advanced Analytical Methodologies for Research and Monitoring of 4 4 Ethylphenyl 3 Hydroxybenzoic Acid

Chromatographic Separations for Purity Assessment and Quantification

Chromatographic techniques are the cornerstone of chemical analysis, providing the means to separate complex mixtures into their individual components. For 4-(4-Ethylphenyl)-3-hydroxybenzoic acid, a polar aromatic carboxylic acid, several chromatographic approaches can be employed for purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. The separation in RP-HPLC is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. nih.govresearchgate.net

The development of an HPLC method for this compound would involve the careful selection of a column, mobile phase, and detector. Given the acidic nature of the carboxyl group, controlling the pH of the mobile phase is crucial to ensure good peak shape and reproducible retention times. nih.gov An acidic mobile phase (e.g., using formic acid or phosphate (B84403) buffer) suppresses the ionization of the carboxylic acid, leading to better retention on a reversed-phase column. nih.gov

A typical HPLC method for the analysis of aromatic carboxylic acids would utilize a C18 column with a gradient elution. nih.gov The mobile phase often consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). oup.com Detection is commonly achieved using a UV detector, as the aromatic rings in this compound will absorb UV light. nih.gov For quantitative analysis, a calibration curve would be constructed by analyzing a series of standards of known concentrations.

Table 1: Representative HPLC Parameters for Analysis of this compound

| Parameter | Value/Description |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. iltusa.com Direct analysis of polar, non-volatile compounds like this compound by GC is challenging due to their low volatility and tendency to adsorb onto the GC column, leading to poor peak shape and thermal degradation. lmaleidykla.ltcolostate.edu Therefore, a derivatization step is necessary to convert the polar functional groups (carboxylic acid and hydroxyl) into less polar, more volatile derivatives. colostate.edugcms.czsigmaaldrich.com

A common derivatization technique for carboxylic acids is silylation, which involves reacting the analyte with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). lmaleidykla.ltsigmaaldrich.com This reaction replaces the active hydrogens on the carboxylic acid and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, resulting in a more volatile and thermally stable derivative suitable for GC analysis. gcms.czsigmaaldrich.com Another approach is alkylation to form esters, for instance, by using reagents like methanol with a catalyst. colostate.edu

Once derivatized, the sample can be injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or a mid-polar DB-17). researchgate.net A Flame Ionization Detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds. iltusa.com

Table 2: Representative GC Parameters for Analysis of Derivatized this compound

| Parameter | Value/Description |

| Derivatization Agent | BSTFA with 1% TMCS |

| Reaction Conditions | 70 °C for 1 hour |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1 mL/min |

| Injection Mode | Split (10:1) |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320 °C |

Supercritical Fluid Chromatography (SFC) Techniques

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.comeuropeanpharmaceuticalreview.com SFC offers several advantages, including faster analysis times and reduced organic solvent consumption compared to HPLC. chromatographyonline.comchromatographytoday.com It is particularly useful for the separation of chiral compounds and can also be applied to the analysis of polar analytes. chromatographyonline.comchromatographytoday.comnih.gov

For a polar compound like this compound, pure supercritical CO2 would not be a suitable mobile phase due to its low polarity. chromatographytoday.comlibretexts.org Therefore, a polar organic modifier, such as methanol or ethanol (B145695), is added to the CO2 to increase the mobile phase's solvating power and enable the elution of the analyte from the column. nih.gov The choice of stationary phase is also critical, with a variety of columns available, including those with polar modifications. chromatographyonline.comnih.gov

SFC can be a valuable tool for both analytical and preparative scale separations of this compound and its related impurities. chromatographyonline.com Detection can be achieved with a UV detector or by interfacing with a mass spectrometer. europeanpharmaceuticalreview.com

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a high degree of selectivity and sensitivity, making them ideal for the analysis of complex mixtures.

LC-MS/MS for Trace Analysis and Metabolite Profiling (in vitro/preclinical)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. researchgate.net This makes it the method of choice for trace analysis and for identifying and quantifying metabolites in complex biological matrices like plasma or urine. rsc.orgnih.gov

For the analysis of this compound, an LC-MS/MS method would typically employ a reversed-phase separation similar to that described for HPLC. The eluent from the LC column is directed into the mass spectrometer's ion source, where the analyte molecules are ionized, commonly using electrospray ionization (ESI). researchgate.net The precursor ion corresponding to the [M-H]⁻ of this compound would be selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions would be detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides excellent specificity and reduces chemical noise. nih.gov

To enhance sensitivity for trace analysis of carboxylic acids, derivatization can be employed to improve ionization efficiency. nih.govnih.gov In vitro metabolite profiling studies can utilize LC-MS/MS to identify potential metabolites of this compound by searching for predicted biotransformation products (e.g., hydroxylated or glucuronidated species). mdpi.com

Table 3: Representative LC-MS/MS Parameters for Trace Analysis of this compound

| Parameter | Value/Description |

| LC System | UHPLC with a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M-H]⁻ of this compound |

| Product Ion(s) (m/z) | Specific fragments of the parent molecule |

GC-MS for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of mass spectrometry. nih.gov It is a definitive technique for the analysis of volatile and semi-volatile organic compounds. nih.govthermofisher.comthermofisher.commedistri.swiss As with GC-FID, this compound would require derivatization prior to GC-MS analysis to increase its volatility. researchgate.netnih.govresearchgate.net

Following separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting mass spectrum, which shows the molecular ion and a characteristic fragmentation pattern, serves as a chemical fingerprint that can be used for unambiguous identification by comparison to a spectral library. iltusa.comepa.gov

GC-MS is particularly useful for confirming the identity of impurities and for analyzing volatile components that may be present in a sample of this compound. nih.gov It provides both qualitative (structural) and quantitative information. nih.gov

Table 4: Representative GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Value/Description |

| GC System | Capillary GC with a DB-5ms column |

| Derivatization | Silylation with BSTFA |

| Injector Temperature | 280 °C |

| Oven Program | Temperature programmed as for GC-FID |

| MS System | Single Quadrupole or Ion Trap Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods are a class of analytical techniques that measure the absorption or emission of light by a substance. These methods are widely used for the quantitative analysis of chemical compounds in various matrices.

UV-Visible Spectroscopy Applications

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption of light is dependent on the electronic structure of the molecule, and for aromatic compounds like this compound, is influenced by the phenyl rings and the substituent groups.

Expected Spectral Characteristics: Based on its structural similarity to other hydroxybenzoic acids, this compound is expected to exhibit characteristic absorption maxima (λmax) in the UV region. The position and intensity of these maxima would be sensitive to the solvent polarity and the pH of the solution, due to the presence of the ionizable phenolic hydroxyl and carboxylic acid groups.

Hypothetical UV-Visible Spectral Data:

| Solvent | Expected λmax Range (nm) | Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) |

| Methanol | 240 - 260 and 280 - 300 | 10,000 - 15,000 and 5,000 - 8,000 |

| Acidic (0.1 M HCl) | 240 - 260 and 280 - 300 | Similar to Methanol |

| Basic (0.1 M NaOH) | 260 - 280 and 300 - 330 (bathochromic shift) | Increased intensity expected |

This table is hypothetical and intended to guide future experimental work. Actual values would need to be determined empirically.

Fluorescence Spectroscopy for Detection

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. While not all aromatic compounds are fluorescent, the phenolic moiety in this compound suggests the potential for intrinsic fluorescence.

Potential Research Applications: Should the compound exhibit fluorescence, this technique could be employed for highly sensitive detection and quantification, particularly in complex biological or environmental samples. The excitation and emission wavelengths would need to be determined experimentally. The fluorescence intensity could also be influenced by pH, solvent, and the presence of quenching agents.

Electrophoretic Techniques

Electrophoretic techniques separate molecules based on their charge and size in an electric field. For an ionizable compound like this compound, these methods could be relevant for purity assessment and studying interactions with other molecules.

Capillary Electrophoresis (CE): Capillary electrophoresis would be a suitable technique for the analysis of this compound due to its high efficiency and resolution. The compound would migrate in the capillary based on its charge-to-size ratio, which would be dependent on the pH of the buffer.

Potential Applications in Purity and Interaction Studies:

Purity Analysis: CE could be used to separate the main compound from any impurities, such as starting materials from its synthesis or degradation products.

Interaction Studies: Affinity capillary electrophoresis could potentially be used to study the binding interactions of this compound with proteins or other macromolecules by observing changes in its electrophoretic mobility.

Environmental and Green Chemistry Considerations for 4 4 Ethylphenyl 3 Hydroxybenzoic Acid

Degradation Pathways and Stability in Environmental Matrices

The biodegradability of 4-(4-Ethylphenyl)-3-hydroxybenzoic acid is a key determinant of its environmental fate. While direct studies on this specific compound are lacking, research on related structures provides some insight. The biodegradability of compounds is a key principle in green chemistry, aiming to design molecules that break down into non-toxic substances after use. jddhs.com

Table 1: Conceptual Biodegradation of this compound

| Potential Degradation Step | Description | Relevant Analogues |

| Initial Transformation | Oxidation of the ethyl group to an alcohol, aldehyde, or carboxylic acid. Hydroxylation or decarboxylation of the benzoic acid ring. | Isoproturon, other alkyl-substituted aromatics. |

| Biphenyl (B1667301) Ring Cleavage | Dioxygenase-catalyzed opening of one of the aromatic rings, a common pathway in biphenyl degradation. | Biphenyl, Polychlorinated Biphenyls (PCBs). |

| Mineralization | Complete breakdown to carbon dioxide, water, and inorganic salts. | Many aromatic compounds under favorable conditions. |

This table is a conceptual representation based on the degradation of structurally similar compounds and does not represent experimentally verified pathways for this compound.

Sustainable Synthesis and Waste Reduction Strategies

Green chemistry principles are increasingly being applied to the synthesis of complex organic molecules to reduce environmental impact. jddhs.commdpi.com For the synthesis of biphenyl carboxylic acids like this compound, several sustainable strategies can be considered.

A prominent green synthetic route for forming the biphenyl bond is the Suzuki-Miyaura cross-coupling reaction. ajgreenchem.comresearchgate.netajgreenchem.com This method typically utilizes a palladium catalyst to couple an aryl boronic acid with an aryl halide. Recent advancements have focused on making this reaction more environmentally friendly by using water as a solvent, employing water-soluble catalysts, and enabling catalyst recycling. researchgate.net For example, a green synthesis of substituted biphenyl carboxylic acids has been achieved with high yields at room temperature in water using a fullerene-supported PdCl2 nanocatalyst. researchgate.net

Another approach to sustainable synthesis involves the saponification of biphenyl nitriles in water under pressure, which avoids the use of organic solvents and results in high yields of biphenylcarboxylic acids. google.com The use of renewable starting materials is also a key aspect of green chemistry. jddhs.com While the direct synthesis of this compound from renewable feedstocks has not been reported, the broader field of chemical synthesis is moving towards bio-based platform chemicals.

Table 2: Green Chemistry Approaches for the Synthesis of Biphenyl Carboxylic Acids

| Green Chemistry Principle | Application in Biphenyl Carboxylic Acid Synthesis | Example/Reference |

| Use of Catalysis | Palladium-catalyzed Suzuki-Miyaura coupling for efficient C-C bond formation. | Synthesis of biphenyl carboxylic acids using a recyclable fullerene-supported PdCl2 nanocatalyst in water. researchgate.net |

| Use of Safer Solvents | Replacing traditional organic solvents with water. | Saponification of biphenyl nitriles in water under pressure. google.com |

| Waste Prevention | High-yield reactions and catalyst recycling to minimize waste streams. | Suzuki-Miyaura coupling with catalyst recycling showing no significant decrease in yield after multiple cycles. researchgate.net |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Cross-coupling reactions are generally designed for high atom economy. |

Assessment of Environmental Impact Potential (conceptual, not regulatory)

A conceptual assessment of the potential environmental impact of this compound can be inferred from the behavior of its structural components. The environmental fate of a chemical is influenced by properties such as its water solubility, vapor pressure, and octanol-water partition coefficient (Log Kow). nih.gov

The biphenyl moiety suggests that the compound could have some persistence in the environment, a characteristic of many polycyclic aromatic hydrocarbons (PAHs). wikipedia.org However, the presence of the hydrophilic carboxylic acid and hydroxyl groups would likely increase its water solubility and potentially its mobility in soil and aquatic systems compared to unsubstituted biphenyl. Increased water solubility can facilitate microbial uptake and degradation but also increases the potential for transport to water bodies.

The ethylphenyl group's impact is less clear without specific data. The toxicity of substituted biphenyls can vary significantly with the nature and position of the substituents. For instance, the toxicity of heterocyclic pharmaceuticals, which can also be environmental contaminants, is influenced by their specific structure. mdpi.com Given the widespread use of compounds containing biphenyl and ethylphenyl structures in various industrial and agricultural applications, a thorough evaluation of the ecotoxicity of this compound would be necessary to fully understand its environmental risk profile. This would involve testing its effects on a range of aquatic and terrestrial organisms.

Future Research Directions and Applications of 4 4 Ethylphenyl 3 Hydroxybenzoic Acid

Exploration of Novel Biological Targets and Therapeutic Areas (Mechanistic)

While direct studies on 4-(4-Ethylphenyl)-3-hydroxybenzoic acid are not prevalent in publicly accessible research, the broader class of biphenyl (B1667301) carboxylic acid derivatives has been investigated for various therapeutic targets. A significant area of interest for structurally similar molecules is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .

11β-HSD1 is a key enzyme in the conversion of inactive cortisone (B1669442) to active cortisol within tissues like the liver and adipose tissue. nih.govnih.gov Overactivity of this enzyme is linked to metabolic syndrome, type 2 diabetes, and obesity. nih.gov Consequently, inhibitors of 11β-HSD1 are actively sought as potential therapeutics for these conditions. nih.govnih.gov Preclinical studies on various 11β-HSD1 inhibitors have shown promising results, including reductions in body weight, improved glucose control, and enhanced insulin (B600854) sensitivity. nih.govnih.gov

Future mechanistic studies should aim to:

Determine Inhibitory Activity: The primary step would be to synthesize and screen this compound for its inhibitory potency (e.g., IC₅₀ value) against human 11β-HSD1.

Assess Selectivity: It is crucial to evaluate the compound's selectivity for 11β-HSD1 over the related isoform, 11β-HSD2, to avoid potential side effects like apparent mineralocorticoid excess.

Elucidate Binding Mode: Computational docking and co-crystallization studies could reveal the specific interactions between the compound and the active site of the 11β-HSD1 enzyme, guiding the design of more potent derivatives.

Explore Other Targets: Given the diverse activities of hydroxybenzoic acids, which include antioxidant, anti-inflammatory, and antimicrobial properties, screening this compound against a panel of other relevant biological targets is warranted. scispace.comresearchgate.netresearchgate.net

| Potential Target | Therapeutic Area | Rationale for Investigation |

| 11β-HSD1 | Type 2 Diabetes, Obesity, Metabolic Syndrome | Structural similarities to known inhibitors. nih.govnih.gov |

| Cyclooxygenase (COX) Enzymes | Inflammation, Pain | The biphenyl structure is present in some non-steroidal anti-inflammatory drugs (NSAIDs). |

| Various Bacterial/Fungal Enzymes | Infectious Diseases | Hydroxybenzoic acid derivatives are known for their antimicrobial properties. researchgate.netnih.gov |

Integration with Advanced Delivery Systems (Conceptual)

The therapeutic efficacy of a small molecule like this compound could be significantly enhanced through its integration with advanced drug delivery systems (DDS). These systems aim to improve solubility, stability, and bioavailability, and enable targeted delivery to specific tissues.

Conceptual applications could include:

Nanoparticle Encapsulation: Encapsulating the compound within polymeric nanoparticles (e.g., PLGA) or lipid nanoparticles (LNPs) could protect it from premature degradation and control its release profile. This strategy can improve the therapeutic index by increasing drug concentration at the site of action while minimizing systemic exposure.

Prodrug Strategy: The carboxylic acid or hydroxyl group could be chemically modified to create a prodrug. This inactive precursor would be designed to convert to the active this compound at the target site, potentially improving its pharmacokinetic properties.

Self-Assembling Systems: Certain small molecules can self-assemble into nanostructures, acting as their own carriers. Research could explore the conditions under which this compound might form such assemblies, potentially in combination with other molecules.

Development of this compound as a Research Tool or Probe

Should this compound be found to have high potency and selectivity for a specific biological target, it could be developed into a chemical probe. A chemical probe is a small molecule used to study the function of a protein or a biological pathway.

Development would involve:

Structural Modification: The core structure could be modified to incorporate a reporter tag, such as a fluorescent group or a biotin (B1667282) tag, for use in biochemical and cellular imaging assays.

Affinity-Based Probes: The molecule could be immobilized on a solid support to create an affinity matrix for "pull-down" experiments, helping to identify its direct binding partners within a cell lysate.

Target Validation: A highly selective probe based on this compound could be used to validate the role of its target protein in disease models, strengthening the case for therapeutic development.

Potential in Material Science or Other Non-Biological Applications

The rigid, aromatic structure of this compound makes it a candidate for applications in material science. Wholly aromatic polyesters derived from similar hydroxybenzoic acids are known for their exceptional thermal stability and mechanical properties, finding use as high-performance materials. mdpi.com

Potential research directions include:

Polymer Synthesis: The compound could be used as a monomer or co-monomer in the synthesis of novel polyesters or polyamides. The biphenyl unit would be expected to enhance the thermal stability and liquid crystalline properties of the resulting polymer. nih.govmdpi.com

Liquid Crystals: The rod-like shape of the molecule suggests it could be a component in liquid crystal formulations, which are essential for display technologies.